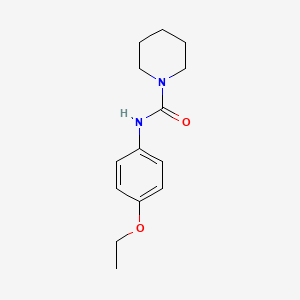

N-(4-ethoxyphenyl)piperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-13-8-6-12(7-9-13)15-14(17)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIIREIZCSHSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Library Development:

The initial step should be the development of a robust and scalable synthesis of N-(4-ethoxyphenyl)piperidine-1-carboxamide.

Following the successful synthesis of the parent compound, a library of derivatives should be created. This library should explore modifications at key positions, including:

The Ethoxy Group: Substitution with other alkoxy groups of varying chain lengths and branching, as well as with other electron-donating and electron-withdrawing groups.

The Phenyl Ring: Introduction of various substituents at different positions to probe the electronic and steric requirements for activity.

The Piperidine (B6355638) Ring: Introduction of substituents on the piperidine ring to explore the impact of conformational constraints on biological activity.

In Vitro Pharmacological Evaluation:

The synthesized library of compounds should be subjected to a broad panel of in vitro assays to identify their biological targets and potential therapeutic applications.

Initial screening should focus on areas where structurally related compounds have shown promise, such as:

Antimicrobial Assays: Screening against a panel of pathogenic bacteria and fungi.

Anticancer Assays: Evaluation of cytotoxicity against a variety of cancer cell lines.

Enzyme Inhibition Assays: Testing against enzymes such as DNA gyrase, carbonic anhydrase, farnesyltransferase, and cathepsin K. nih.govnih.govmdpi.comacs.org

Receptor Binding Assays: Screening against a panel of G-protein coupled receptors (GPCRs) and other receptors, including androgen and serotonin (B10506) receptors. nih.govnih.gov

Mechanistic and Structural Biology Studies:

For the most promising lead compounds identified in the initial screening, further studies should be conducted to elucidate their mechanism of action.

Techniques such as molecular docking and crystallography could be employed to understand how these compounds interact with their biological targets at the molecular level. nih.gov

In Vivo Efficacy and Preclinical Development:

Compounds with potent in vitro activity and favorable initial safety profiles should be advanced to in vivo studies.

Animal models of relevant diseases (e.g., infectious diseases, cancer, inflammatory conditions) should be used to evaluate the efficacy of the lead compounds.

Pharmacokinetic and toxicological studies will also be crucial to assess the drug-like properties of these compounds and their potential for further development.

By systematically pursuing these research directions, the scientific community can unlock the therapeutic potential of N-(4-ethoxyphenyl)piperidine-1-carboxamide and its derivatives, potentially leading to the discovery of novel drugs for a range of human diseases.

Table 2: Proposed Screening Targets for this compound and its Derivatives

| Target Class | Specific Examples | Rationale Based on Analogs |

| Enzymes | DNA gyrase, Carbonic anhydrases, Farnesyltransferase, Cathepsin K | Known inhibitory activity of piperidine (B6355638) carboxamides nih.govnih.govmdpi.comacs.org |

| Receptors | Androgen Receptor, Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT7), CCR2 | Known modulatory activity of piperidine derivatives nih.govnih.govnih.gov |

| Cancer Cell Lines | A549 (Lung), MCF7 (Breast), and others | General cytotoxic potential of novel heterocyclic compounds dut.ac.zaresearchgate.net |

| Microorganisms | Mycobacterium species, Gram-positive and Gram-negative bacteria, Fungi | Antimicrobial activity of piperidine derivatives ijnrd.orgnih.gov |

Preclinical Biological Activity and Pharmacological Potential of N 4 Ethoxyphenyl Piperidine 1 Carboxamide and Its Analogs

In Vitro Enzyme Inhibition Studies

The inhibitory activities of this class of compounds have been evaluated against a range of enzymes, revealing potential for therapeutic applications in diverse areas of medicine.

Acetylcholinesterase (AChE) inhibitors are a primary therapeutic strategy for managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov Benzamide derivatives that incorporate a piperidine (B6355638) core have been identified as potential AChE inhibitors. nih.gov The piperidine ring is a key structural feature in several known AChE inhibitors. nih.gov Studies on related N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have shown that modifications to the piperidine ring and the benzamide moiety can significantly influence inhibitory potency. nih.gov While direct inhibitory data for N-(4-ethoxyphenyl)piperidine-1-carboxamide on AChE was not found in the reviewed literature, the general class of piperidine-containing benzamides is recognized for its potential in this area. nih.gov

Human DNA topoisomerase IIα (Topo IIα) is a crucial enzyme in DNA replication and a validated target for anticancer drugs. nih.gov A class of N-substituted piperidine-1-carboxamides, designed as curcumin mimics, has demonstrated significant anti-proliferative properties linked to Topo IIα inhibition. nih.govrsc.org These analogs, specifically 3,5-bis(arylidene)-4-oxo-piperidine-1-carboxamides, have shown potent activity against various cancer cell lines. nih.govrsc.org

One of the most active compounds in this series, compound 36 (3,5-bis(4-methoxybenzylidene)-N-(4-methylphenyl)-4-oxopiperidine-1-carboxamide), displayed inhibitory potency against Topo IIα comparable to the standard references, Methotrexate and Combretastatin A-4. researchgate.net Several other analogs also showed promising inhibitory properties against the enzyme. researchgate.net Another related structure, 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride , was found to selectively inhibit Topo IIα activity almost completely at a 15 μM concentration, proving more potent than the clinical drug etoposide under the same experimental conditions. nih.gov

Table 1: Inhibitory Activity of Piperidine-1-Carboxamide (B458993) Analogs against Human DNA Topoisomerase IIα Data sourced from research on anti-proliferative curcumin mimics. researchgate.net

| Compound | Structure | IC₅₀ (μM) researchgate.net |

| 36 | 3,5-Bis(4-methoxybenzylidene)-N-(4-methylphenyl)-4-oxopiperidine-1-carboxamide | 23.04 |

| 35 | 3,5-Bis(4-methoxybenzylidene)-N-phenyl-4-oxopiperidine-1-carboxamide | 26.39 |

| 37 | 3,5-Bis(4-methoxybenzylidene)-N-(4-methoxyphenyl)-4-oxopiperidine-1-carboxamide | 27.23 |

| 43 | 3,5-Bis(4-chlorobenzylidene)-N-(4-methylphenyl)-4-oxopiperidine-1-carboxamide | 28.30 |

| 29 | 3,5-Bis(benzylidene)-N-(4-methylphenyl)-4-oxopiperidine-1-carboxamide | 28.97 |

| Combretastatin A-4 | (Reference Drug) | 22.02 |

| Methotrexate | (Reference Drug) | 23.25 |

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades fatty acid amides, including the endocannabinoid anandamide. nih.gov Inhibiting FAAH increases the levels of these signaling molecules, producing analgesic, anti-inflammatory, and anxiolytic effects. nih.gov Cyclic piperidine and piperazine aryl ureas have been identified as a potent class of irreversible FAAH inhibitors. nih.govnih.gov These compounds act by carbamylating the enzyme's catalytic serine nucleophile (Ser241), forming a covalent adduct. nih.govnih.gov

The piperidine/piperazine moiety is thought to favor this covalent interaction by inducing a distortion of the inhibitor's amide bond within the enzyme's active site. nih.gov A lead compound in this class, PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide), showed moderate potency. nih.gov Subsequent optimization led to the development of highly potent and selective inhibitors like PF-3845 . nih.gov Another peripherally restricted FAAH inhibitor, URB937 , which also belongs to the O-aryl carbamate class, has demonstrated significant analgesic effects, suggesting that targeting peripheral FAAH activity is a viable therapeutic strategy. nih.govnih.gov

Table 2: Potency of Piperidine/Piperazine Carboxamide and Carbamate Analogs against FAAH Data represents the second-order rate constant for enzyme inactivation.

| Compound | Class | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Reference |

| PF-750 | Piperidine Carboxamide | ~800 | nih.gov |

| PF-3845 | Piperidine Carboxamide | 4,600 ± 200 | nih.gov |

| URB597 | O-Aryl Carbamate | 19,000 ± 1,000 | nih.gov |

| URB937 | O-Aryl Carbamate | 1,000 ± 100 | nih.gov |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. researchgate.net Despite the investigation of several chemical classes as NAPE-PLD inhibitors, including quinazoline sulfonamides, dichlorophenes, and pyrimidine-4-carboxamides, no studies were identified that specifically evaluated the inhibitory activity of this compound or its close structural analogs against this enzyme. researchgate.netnih.govnih.gov The known inhibitors, such as LEI-401 and ARN19874, possess distinct structural scaffolds from the piperidine-1-carboxamide core structure. nih.govnih.gov

No research findings regarding the inhibition of Plant D1 Protease by this compound or its analogs were identified in the reviewed scientific literature.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins. nih.gov While numerous compounds have been investigated as Mpro inhibitors, including peptidomimetics and small molecules that form covalent bonds with the catalytic cysteine (Cys145), specific data on this compound is limited. nih.govnih.gov

However, computational and in vitro screening studies have identified various heterocyclic compounds as potential Mpro inhibitors. One study identified N-(4-chlorophenyl)-2-(pyridin-4-yl)piperidine-4-carboxamide as an Mpro inhibitor through in silico screening, although its specific IC₅₀ value was not detailed. nih.gov Another research effort designed novel inhibitors to engage the S3 and S4 sites of the Mpro active site, leading to compounds with high efficacy. nih.gov For instance, MPI103 , which contains a pyridine tail, exhibited strong inhibition with an IC₅₀ value of 0.028 μM. nih.gov These findings suggest that the piperidine carboxamide scaffold could potentially be optimized to target the SARS-CoV-2 main protease.

Table 3: Inhibitory Activity of Selected Analogs against SARS-CoV-2 Mpro

| Compound | IC₅₀ (μM) | Reference |

| MPI95 | 0.094 | nih.gov |

| MPI96 | 0.28 | nih.gov |

| MPI97 | 0.45 | nih.gov |

| MPI103 | 0.028 | nih.gov |

After a comprehensive search of publicly available scientific literature, there is no specific preclinical biological activity or pharmacological data for the compound This compound corresponding to the detailed outline requested.

The searches yielded information on broader classes of related compounds, such as "piperidine carboxamides" or "N-aryl-piperidines," but did not provide explicit research findings, receptor binding data, or in vitro activity assessments for the specific molecule .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that focuses solely on this compound as per the strict instructions provided.

In Vitro Cell-Based Biological Activity Assessments

Antiproliferative Activity against Carcinoma Cell Lines

Initial high-throughput screening identified three 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides that inhibited the proliferation of DU-145 human prostate carcinoma cells in a dose-dependent manner, with GI50 values in the low micromolar range. nih.gov This preliminary finding underscored the importance of the 1-carboxamide fragment for the observed bioactivity. nih.gov

Another related series of N-arylpiperidine-3-carboxamide derivatives were evaluated for their ability to induce senescence-like phenotypic changes in human melanoma A375 cells. An initial hit from this series showed moderate antiproliferative activity with an IC50 of 0.88 μM. nih.gov

Table 1: Antiproliferative Activity of Selected Piperidine-1-carboxamide Analogs

| Compound Class | Cell Line | Activity | Mechanism of Action |

|---|---|---|---|

| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate Carcinoma) | GI50 = 120 nM (for optimized compound) | Tubulin Inhibition |

| N-arylpiperidine-3-carboxamides | A375 (Melanoma) | IC50 = 0.88 µM (for initial hit) | Induction of Senescence |

Antimicrobial Activity (Antibacterial, Antifungal)

A novel series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides, which are structurally similar to this compound, have been synthesized and evaluated for their antimicrobial properties. nih.gov These compounds were tested against a variety of fungal and bacterial strains using the disc agar diffusion technique. nih.gov

Antifungal Activity: The in vitro antifungal activity of these acetamide analogs was assessed against F. oxysporum, A. flavus, C. capsici, and C. krusei, with fluconazole as the reference standard. The synthesized acetamides demonstrated enhanced activity compared to the parent compound, 4-aminophenol. The efficacy of the title compounds was found to be comparable to that of fluconazole. nih.gov

Antibacterial Activity: The in vitro antibacterial activity was evaluated against E. coli, R. solanacearum, C. botulinum, and B. subtilis, using chloramphenicol as a reference. The synthesized acetamides showed increased potency when compared to piperidine and 4-aminophenol. The efficacy of the title compounds was comparable to the standard drug, chloramphenicol. nih.gov

Table 2: Antimicrobial Activity of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide Analogs

| Microbial Strain | Activity Compared to Standard | Standard Drug |

|---|---|---|

| F. oxysporum | Comparable | Fluconazole |

| A. flavus | Comparable | Fluconazole |

| C. capsici | Comparable | Fluconazole |

| C. krusei | Comparable | Fluconazole |

| E. coli | Comparable | Chloramphenicol |

| R. solanacearum | Comparable | Chloramphenicol |

| C. botulinum | Comparable | Chloramphenicol |

| B. subtilis | Comparable | Chloramphenicol |

Other studies on piperidine derivatives have also reported their potential as antimicrobial agents. For instance, a series of newly synthesized piperidine derivatives showed activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria. nih.gov

Antiviral Activity

The antiviral potential of piperidine-containing compounds has been explored against various viruses. A class of 1,4,4-trisubstituted piperidines was found to inhibit the replication of coronaviruses, including SARS-CoV-2. dut.ac.za These compounds were identified as non-covalent inhibitors of the main protease (Mpro) of the virus. dut.ac.za

Furthermore, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus. researchgate.net Structure-activity relationship studies indicated that the ether linkage between a quinoline moiety and the piperidine ring was crucial for the inhibitory activity. An optimized compound from this series, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 µM. researchgate.net Time-of-addition experiments suggested that this compound interferes with an early to middle stage of the influenza virus replication cycle. researchgate.net

While these studies highlight the potential of the piperidine scaffold in developing antiviral agents, specific data on the antiviral activity of this compound is not yet available.

Anti-inflammatory Properties

The piperidine nucleus is a common feature in molecules with anti-inflammatory activity. researchgate.net Analogs of this compound, specifically N-aryl piperamides, have been investigated as nitric oxide (NO) donors for the treatment of neuroinflammatory conditions. chemrxiv.org These compounds were designed to combine the anti-inflammatory properties of N-aryl piperamides with the biological effects of NO, which can down-regulate the expression of pro-inflammatory cytokines. chemrxiv.org

The rationale behind this approach is that exogenous NO can inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response, thereby blocking the expression of pro-inflammatory genes such as TNF-α, IL-6, and iNOS. chemrxiv.org

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been investigated in the context of neurodegenerative diseases. Piperine, a naturally occurring piperidine derivative, and its analogs have been studied for their neuroprotective effects in models of Parkinson's disease. encyclopedia.pub One study reported the synthesis of a series of piperine analogs and their evaluation against hydrogen peroxide-induced damage in neuron-like PC12 cells. One of the analogs demonstrated a potent protective effect, which was suggested to be related to the activation of the Nrf2 pathway and the upregulation of phase II antioxidant enzymes. encyclopedia.pub

Another study investigated a complex piperazine derivative, (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide, for its neuroprotective effects in a mouse model of transient focal cerebral ischemia. This compound, which acts as both an inhibitor of neuronal nitric-oxide synthase and an antioxidant, was shown to reduce infarct volume and improve neurological scores. nih.gov

Cell Cycle Regulation in Cancer Models

The regulation of the cell cycle is a critical target for cancer therapeutics. nih.gov A novel lead compound, DGG200064, which has a 4-arylpiperazine-1-carboxamide core skeleton, has been shown to inhibit the growth of colorectal cancer cells by inducing G2/M arrest. nih.gov This effect was found to be mediated by the selective inhibition of the interaction between FBXW7 and c-Jun proteins. nih.gov

Although DGG200064 is a piperazine derivative, its activity suggests that the carboxamide moiety linked to a six-membered nitrogen-containing heterocycle could play a role in cell cycle modulation. Another study on piperine, a piperidine alkaloid, demonstrated that it can cause G1 phase cell cycle arrest in melanoma cells. This was associated with the downregulation of cyclin D1 and the induction of p21.

Preclinical Pharmacological Profiling Studies

Detailed preclinical pharmacological profiling, including absorption, distribution, metabolism, and excretion (ADME) studies, for this compound is not extensively documented in publicly available literature. However, studies on related piperidine carboxamide derivatives provide some insights into their potential pharmacological properties.

For instance, a study on a piperidine carboxamide with anti-malarial activity, SW584, demonstrated in vivo efficacy in a mouse model of human malaria after oral dosing. nih.gov Another study on the disposition of a piperidine-4-carboxamide derivative, an antagonist of the cannabinoid CB1 receptor, in healthy human subjects showed that the compound was well absorbed and extensively metabolized, primarily by CYP3A4/3A5. nih.gov

Pharmacokinetic predictions for a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, designed as potential anti-Alzheimer's agents, indicated that the most potent compound in the series had promising ADME properties.

These examples suggest that the piperidine carboxamide scaffold can be modified to achieve favorable pharmacokinetic profiles. However, comprehensive preclinical pharmacological profiling of this compound and its close analogs is necessary to fully understand its potential for further development.

In Vivo Efficacy Studies in Relevant Animal Models

The in vivo efficacy of the piperidine carboxamide series was demonstrated using the potent analog SW584 in a humanized SCID mouse model of P. falciparum infection. nih.gov This model is a standard for evaluating antimalarial drug candidates in a system that mimics human infection.

In these studies, SW584 was administered orally to infected mice. malariaworld.orgnih.govlatrobe.edu.au The compound showed significant efficacy in clearing the P. falciparum parasites from the bloodstream. malariaworld.orgnih.govlatrobe.edu.aunih.gov The research highlighted that this class of inhibitors is species-selective, targeting the parasite's proteasome without significantly inhibiting human proteasome isoforms. malariaworld.orgnih.govnih.gov This selectivity is a crucial factor for potential therapeutic development.

Furthermore, studies indicated that SW584 has a low propensity for generating resistance and acts synergistically with the established antimalarial drug dihydroartemisinin. malariaworld.orgnih.govlatrobe.edu.au The successful demonstration of oral efficacy in a mouse model is a critical milestone, suggesting that compounds in this series can be absorbed from the gastrointestinal tract and reach therapeutic concentrations in the blood. malariaworld.orgnih.govlatrobe.edu.aunih.gov

Interactive Table: In Vivo Efficacy of SW584

| Parameter | Details | Source |

| Compound | SW584 (Analog) | malariaworld.orgnih.govlatrobe.edu.aunih.gov |

| Animal Model | Humanized SCID mouse model | nih.gov |

| Infection | Plasmodium falciparum | malariaworld.orgnih.govnih.gov |

| Route | Oral | malariaworld.orgnih.govlatrobe.edu.aunih.gov |

| Observed Effect | Efficacious in clearing parasites | malariaworld.orgnih.govlatrobe.edu.aunih.gov |

| Key Finding | Species-selective inhibition of parasite proteasome | malariaworld.orgnih.gov |

Pharmacokinetic Profiling Studies (Absorption, Distribution, Metabolism, Excretion)

The fact that SW584 is described as an "orally active" and "orally bioavailable" compound that shows efficacy in a mouse model confirms that it has adequate absorption following oral administration to reach the systemic circulation and exert its antiparasitic effect. malariaworld.orglatrobe.edu.aunih.gov This is a significant finding, as other classes of proteasome inhibitors have previously been hindered by suboptimal pharmacokinetic properties. nih.gov

The development of a reversible, species-selective, and orally active series represents a substantial advancement for this class of compounds as potential drug candidates. malariaworld.orgnih.govlatrobe.edu.aunih.gov The demonstrated oral efficacy implies a favorable absorption profile and sufficient metabolic stability to maintain therapeutic concentrations. However, comprehensive studies detailing metabolic pathways, major metabolites, tissue distribution, and routes of excretion have not been published.

Interactive Table: Pharmacokinetic Profile of SW584

| PK Parameter | Finding | Source |

| Absorption | Demonstrates oral bioavailability and activity, suggesting sufficient absorption. | malariaworld.orglatrobe.edu.aunih.gov |

| Distribution | Not specified in available literature. | |

| Metabolism | Not specified in available literature. | |

| Excretion | Not specified in available literature. | |

| Overall Profile | Described as an orally active series, an improvement over prior compounds with suboptimal PK properties. | nih.gov |

Structure Activity Relationship Sar Studies of N 4 Ethoxyphenyl Piperidine 1 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modification of the N-(4-ethoxyphenyl)piperidine-1-carboxamide structure has yielded significant insights into its interaction with biological targets. The activity and selectivity of these compounds are highly sensitive to substitutions on all three major components of the scaffold.

The parent ethoxy group at the para- (4-) position is often a key feature for potency. In one series of proteasome inhibitors, extending the O-alkyl chain from a methyl to an ethyl group resulted in a threefold increase in potency. However, further extension of this alkyl chain was not beneficial, indicating an optimal size for the substituent in the target's binding pocket.

Beyond the alkoxy group, other substitutions at the para-position have proven effective. The introduction of groups such as a methoxy (OMe), methyl (Me), or cyano (CN) at this position led to a 3- to 5-fold boost in potency compared to an unsubstituted aryl ring. In a different series of DNA gyrase inhibitors, placing a trifluoromethyl (CF3) group at the para-position increased activity nearly tenfold compared to the parent compound.

The position of the substituent is equally important. When the trifluoromethyl group was moved from the para- to the meta- (3-) position, a significant reduction in potency was observed. This highlights a specific spatial and electronic requirement for substituents on the N-aryl ring to achieve optimal interaction with the biological target. The agonistic activity of N-aryl-piperidine derivatives at the human histamine H3 receptor is also greatly influenced by the substituents on the aromatic ring. nih.gov

| Substituent | Position | Effect on Potency | Reference Compound Series |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | para- | 3-fold increase vs. Methoxy | Proteasome inhibitors |

| -OCH3, -CH3, -CN | para- | 3 to 5-fold increase vs. Unsubstituted | Proteasome inhibitors |

| -CF3 | para- | ~10-fold increase | DNA gyrase inhibitors |

| -CF3 | meta- | Decreased potency | DNA gyrase inhibitors |

The piperidine (B6355638) ring is not merely a spacer; its conformational rigidity and potential for substitution are key determinants of biological activity. Studies comparing piperidine derivatives to analogous piperazine compounds found that the piperidine ring provides a conformational restriction that favors specific binding to targets like the human histamine H3 receptor, for which piperazine analogs showed little to no affinity. nih.gov

Substitutions on the piperidine ring itself can fine-tune activity. For instance, in a series of anticancer agents, the presence of a methyl group at the 3- or 4-position of the piperidine ring was associated with the highest activity. Bioisosteric replacement of the piperidine ring is another strategy employed to modulate physicochemical properties. Replacing a piperidine ring with a 2-azaspiro[3.3]heptane or a 1-azaspiro[3.3]heptane was shown to reduce lipophilicity, which can be advantageous for optimizing a compound's pharmacokinetic profile.

| Modification | Observation | Implication |

|---|---|---|

| Piperidine vs. Piperazine Core | Piperidine derivatives showed high affinity; piperazine derivatives showed low/no affinity. nih.gov | Conformational rigidity of piperidine is crucial for target binding. |

| Methyl substitution | -CH3 at C3 or C4 position enhanced anticancer activity. | Specific substitutions can enhance potency. |

| Bioisosteric Replacement (e.g., with Azaspiro[3.3]heptane) | Reduced lipophilicity (logD). | Can be used to improve pharmacokinetic properties. |

The carboxamide linker (-C(=O)N-) is a critical functional group that often participates in key hydrogen bonding interactions with the target protein. While direct SAR studies on modifying the carboxamide linker within the this compound scaffold are not extensively detailed in the literature, the principles of medicinal chemistry suggest its importance.

Bioisosteric replacement is a common strategy to overcome liabilities associated with amides, such as poor metabolic stability or pharmacokinetics. Common bioisosteres for an amide group include ureas, triazoles, oxadiazoles, and trifluoroethylamines. These groups can mimic the hydrogen bonding capacity and geometry of the amide while offering different chemical properties. For example, heterocyclic rings like 1,2,4-oxadiazoles or 1,2,4-triazoles can act as metabolically stable amide mimics. The replacement of an amide with a trifluoroethylamine has been used to improve potency and selectivity in other compound series by providing a distinct steric and electronic environment. The choice of a suitable bioisostere depends on whether the amide's carbonyl oxygen or N-H group is the key hydrogen bond acceptor or donor, respectively.

Influence of Stereochemistry on Pharmacological Efficacy

Stereochemistry plays a profound role in the pharmacological activity of chiral this compound derivatives. When a stereocenter is present, typically on the piperidine ring, enantiomers often exhibit significant differences in potency and selectivity.

In a notable example from a series of antimalarial proteasome inhibitors, a racemic compound was separated into its constituent enantiomers. The (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer. nih.gov This dramatic difference underscores a highly specific three-dimensional interaction between the ligand and its binding site, where only one enantiomer can achieve the optimal orientation for binding.

Similarly, studies on derivatives of nipecotic acid, a piperidine-3-carboxylic acid, have shown that stereoisomerism is critical. (S)-Nipecotic acid derivatives were identified as potent and selective inhibitors for the murine GABA transporter type 4 (mGAT4). nih.gov This stereoselectivity indicates that the precise spatial arrangement of substituents on the piperidine ring is essential for effective and selective target engagement.

| Compound Series | Enantiomer/Isomer | Relative Potency |

|---|---|---|

| Antimalarial Proteasome Inhibitors | (S)-enantiomer | 100-fold more potent |

| (R)-enantiomer | Less potent | |

| GABA Transporter Inhibitors | (S)-Nipecotic acid derivatives | Potent and selective for mGAT4 nih.gov |

Elucidation of Key Pharmacophoric Features for Target Interaction

Based on the collective SAR data, a pharmacophore model for this compound derivatives can be proposed. A pharmacophore defines the essential structural features and their spatial arrangement required for biological activity.

The key pharmacophoric features include:

A Substituted Aromatic Ring: An N-aryl group is essential. This ring often requires a substituent at the para-position, which can be a hydrogen bond acceptor or a group of optimal size and electronics (e.g., ethoxy, trifluoromethyl). This region likely interacts with a hydrophobic pocket on the target protein.

A Conformationally Restricted Piperidine Core: The piperidine ring acts as a rigid scaffold that correctly positions the other pharmacophoric elements. Its superiority over more flexible (e.g., piperazine) linkers suggests the importance of a defined conformation.

A Hydrogen-Bonding Linker: The carboxamide group is a crucial linker, likely forming key hydrogen bonds with amino acid residues in the active site of the target.

Defined Stereochemistry: For chiral derivatives, a specific stereoisomer is often required for high-potency binding, indicating a precise and sterically constrained binding pocket.

Studies on antimalarial piperidine carboxamides have established a minimal pharmacophore, where the removal of either the N-aryl ring or other key fragments leads to a complete loss of activity. nih.gov Furthermore, cryo-electron microscopy of one such inhibitor bound to the Plasmodium falciparum proteasome revealed that it binds non-covalently in a previously unexplored pocket at a subunit interface, distant from the catalytic site. nih.gov This detailed structural information validates the pharmacophore model, showing how the N-aryl and piperidine components orient within the binding site to achieve their inhibitory effect.

Derivatization Strategies and Rational Analogue Design for N 4 Ethoxyphenyl Piperidine 1 Carboxamide

Synthetic Approaches for Generating Diverse Analogues

The generation of a diverse library of N-(4-ethoxyphenyl)piperidine-1-carboxamide analogues hinges on versatile and efficient synthetic methodologies. A variety of synthetic routes have been explored to modify the core structure, allowing for systematic investigation of structure-activity relationships (SAR).

One common approach involves the modification of the piperidine (B6355638) ring. The synthesis of N-arylmethyl substituted piperidine-linked aniline derivatives has been reported as a strategy to develop potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This involves the reaction of a substituted aniline with a suitable piperidine precursor, followed by N-alkylation with various arylmethyl halides. This method allows for the introduction of a wide range of substituents on both the aniline and the arylmethyl moieties, facilitating the exploration of the chemical space around the core scaffold.

Another key synthetic handle is the carboxamide linkage. Standard amide coupling reactions are frequently employed to connect a variety of substituted anilines with piperidine-1-carbonyl chloride or related activated piperidine precursors. This allows for the introduction of diverse functionalities on the ethoxyphenyl ring, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Furthermore, multi-component reactions (MCRs) have gained traction as an efficient tool for the rapid generation of highly functionalized piperidine derivatives. These one-pot reactions can assemble complex molecules from simple starting materials in a single step, offering a time- and resource-efficient way to build a library of analogues. While not specifically detailed for this compound in the provided search results, the general applicability of MCRs to piperidine synthesis suggests a viable strategy for its diverse analogue generation.

The following table summarizes some of the synthetic strategies that can be employed for the derivatization of the this compound scaffold:

| Strategy | Description | Potential Modifications |

| N-Alkylation of Piperidine | Introduction of substituents on the piperidine nitrogen. | Arylmethyl groups, alkyl chains, heterocyclic moieties. |

| Amide Coupling | Formation of the carboxamide bond between the piperidine and the ethoxyphenylamine. | Diverse substituted anilines and piperidines. |

| Modification of the Ethoxyphenyl Ring | Introduction of various substituents on the phenyl ring. | Halogens, alkyl, alkoxy, nitro, and other functional groups. |

| Multi-Component Reactions | One-pot synthesis of highly functionalized piperidine rings. | Creation of complex and diverse piperidine core structures. |

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

To improve upon the physicochemical and pharmacological properties of this compound, medicinal chemists often employ the strategies of scaffold hopping and bioisosteric replacement. These approaches aim to identify novel core structures or functional groups that can mimic the essential interactions of the original molecule while offering advantages in terms of potency, selectivity, metabolic stability, or intellectual property.

Scaffold hopping involves replacing the central piperidine-1-carboxamide (B458993) core with a structurally different moiety that maintains the key pharmacophoric features. For instance, the piperidine ring could be replaced by other cyclic amines or even acyclic linkers, provided that the spatial arrangement of the ethoxyphenyl group and other critical substituents is preserved. A successful scaffold hop can lead to the discovery of entirely new chemical series with improved drug-like properties. For example, in the broader context of drug discovery, piperazine has been used as a bioisosteric replacement for piperidine, offering different physicochemical properties that can impact a compound's biological profile. nih.gov

Bioisosteric replacement is a more subtle modification where a specific functional group or atom is exchanged for another with similar steric and electronic properties. nih.gov This strategy is often used to fine-tune the properties of a lead compound. For the this compound scaffold, several bioisosteric replacements can be envisioned:

Ethoxyphenyl Moiety: The ethoxy group could be replaced with other alkoxy groups (e.g., methoxy, propoxy) to modulate lipophilicity. Bioisosteric replacement of the entire phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) could alter binding interactions and metabolic pathways. nih.gov Saturated ring systems like bicyclo[1.1.1]pentane have also been explored as phenyl bioisosteres to improve properties such as solubility and metabolic stability.

Carboxamide Linker: The amide bond is susceptible to hydrolysis by metabolic enzymes. Replacing it with more stable bioisosteres such as a reverse amide, an ester, a ketone, or a stable heterocyclic ring (e.g., 1,2,4-oxadiazole) could enhance the metabolic stability of the resulting analogues.

The table below illustrates potential bioisosteric replacements for different parts of the this compound molecule:

| Original Moiety | Potential Bioisosteric Replacements | Potential for Property Enhancement |

| Ethoxy Group | Methoxy, Propoxy, Isopropoxy | Modulate lipophilicity and metabolic stability. |

| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Alter binding interactions, improve solubility, and metabolic stability. |

| Carboxamide Linker | Reverse Amide, Ester, Ketone, 1,2,4-Oxadiazole | Enhance metabolic stability. |

| Piperidine Ring | Morpholine, Thiomorpholine, Piperazine, Azaspiro[3.3]heptane | Modify basicity, polarity, and selectivity. |

Rational Design Principles for Targeted Biological Activities

The design of novel this compound analogues with specific biological activities is guided by rational design principles, which often involve understanding the structure-activity relationships (SAR) and utilizing computational modeling techniques.

A key principle in the rational design of analogues is the identification of the pharmacophore , which represents the essential spatial arrangement of functional groups required for biological activity. For piperidine-carboxamide derivatives, the core scaffold often serves as a central hub from which key interacting moieties are projected. For example, in the design of CCR5 inhibitors, a "Y-shaped" pharmacophore model has been proposed for piperidine-4-carboxamide derivatives. nih.gov This model guides the placement of substituents on the piperidine and carboxamide portions to maximize interactions with the receptor.

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure affect biological activity. By systematically synthesizing and testing a series of analogues, researchers can identify key structural features that are critical for potency and selectivity. For instance, studies on 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators of the 5-HT2C receptor revealed that modifications at the 4-position of the piperidine ring with cyclohexyl- or phenyl-containing fragments could reduce lipophilicity and improve drug-like properties. nih.gov Docking studies in this research also suggested that the piperidine core itself may not be critical for binding once the key pharmacophoric elements are correctly positioned. nih.gov

Computational modeling , including molecular docking and pharmacophore modeling, plays a vital role in the rational design process. Docking studies can predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions that can be optimized. Pharmacophore models can be generated from a set of known active compounds and then used to screen virtual libraries for new molecules with the desired features.

The following table outlines some of the rational design principles applied to piperidine-carboxamide derivatives:

| Principle | Description | Application to this compound |

| Pharmacophore Identification | Defining the essential 3D arrangement of functional groups for biological activity. | Guiding the placement of substituents on the ethoxyphenyl and piperidine rings to optimize interactions with a specific biological target. |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the chemical structure and evaluating the impact on biological activity. | Informing the design of more potent and selective analogues by identifying key structural requirements for activity. nih.gov |

| Molecular Docking | Predicting the binding orientation of a molecule within the active site of a target. | Visualizing potential interactions and guiding the design of modifications to enhance binding affinity. |

| Reduction of Lipophilicity | Modifying the structure to decrease its lipophilicity. | Improving pharmacokinetic properties such as solubility and reducing off-target effects. nih.gov |

| Introduction of Structural Rigidity | Incorporating cyclic or rigid linkers to reduce conformational flexibility. | Improving binding affinity by pre-organizing the molecule in its bioactive conformation. nih.gov |

By integrating these synthetic, scaffold hopping, bioisosteric replacement, and rational design strategies, researchers can systematically explore the chemical space around the this compound scaffold to develop novel drug candidates with optimized therapeutic profiles.

Conclusion and Future Research Directions

Synthesis of Current Research Findings on N-(4-ethoxyphenyl)piperidine-1-carboxamide and Structurally Related Compounds

While direct research on this compound is limited in the public domain, a substantial body of literature exists on structurally similar piperidine-1-carboxamide (B458993) and piperidine-4-carboxamide derivatives. These studies reveal a broad spectrum of biological activities, suggesting that the this compound scaffold is a promising area for drug discovery.

Piperidine (B6355638) derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, and neuroprotective properties. ijnrd.orgontosight.aidut.ac.za The specific biological activity is largely determined by the nature and position of substituents on both the piperidine and the aryl rings. dut.ac.za

For instance, piperidine-4-carboxamides have been identified as a novel class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that modifications to the phenyl moiety significantly impact their antimycobacterial potency. nih.gov Another study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides demonstrated their potential as human carbonic anhydrase inhibitors, with some derivatives showing low nanomolar inhibitory activity and selectivity for tumor-associated isoforms. nih.gov

Furthermore, N-arylpiperazine-1-carboxamide derivatives have been developed as potent and orally active nonsteroidal androgen receptor antagonists, with potential applications in the treatment of prostate cancer. nih.gov In the realm of central nervous system disorders, various phenyl piperidine derivatives have been investigated as CCR2 antagonists and selective serotonin (B10506) reuptake inhibitors (SSRIs), highlighting the versatility of this chemical class. nih.govnih.gov The analgesic and anesthetic properties of certain 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines have also been reported. nih.gov

The synthesis of such piperidine derivatives is well-established, with various methods available for the construction of the piperidine ring and the introduction of diverse substituents. nih.govmdpi.com These synthetic strategies provide a solid foundation for the future exploration of this compound and its analogs.

Table 1: Biological Activities of Structurally Related Piperidine Carboxamide Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Area |

| Piperidine-4-carboxamides | DNA gyrase inhibitors | Infectious Diseases (Tuberculosis) nih.gov |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic anhydrase inhibitors | Oncology nih.gov |

| N-Arylpiperazine-1-carboxamides | Androgen receptor antagonists | Oncology (Prostate Cancer) nih.gov |

| Phenyl piperidine derivatives | CCR2 antagonists | Inflammatory Diseases nih.gov |

| Aralkyl piperidine derivatives | Serotonin reuptake inhibitors (SSRIs) | Neurology (Depression) nih.gov |

| 1-(Arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines | Narcotic agonists | Anesthesiology, Pain Management nih.gov |

| Piperidine-3-carboxamide derivatives | Cathepsin K inhibitors | Osteoporosis mdpi.com |

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary and most significant knowledge gap is the lack of specific scientific data on this compound. While the broader class of piperidine carboxamides has been explored, this particular compound remains largely uncharacterized. This presents a unique opportunity for novel research and discovery.

The key unexplored research avenues include:

Synthesis and Characterization: There is a need for the development and optimization of a synthetic route to produce this compound in high yield and purity. Its physicochemical properties, such as solubility, stability, and lipophilicity, are also unknown and require investigation.

Pharmacological Profiling: The biological targets of this compound have not been identified. A comprehensive screening campaign is necessary to determine its pharmacological profile, including its potential interactions with various receptors, enzymes, and ion channels.

Therapeutic Potential: Based on the activities of its structural analogs, this compound could possess therapeutic potential in a variety of disease areas, including oncology, infectious diseases, inflammatory disorders, and neurology. However, without experimental data, this remains speculative.

Structure-Activity Relationship (SAR) Studies: The influence of the 4-ethoxyphenyl group on the biological activity of the piperidine-1-carboxamide scaffold is unknown. SAR studies are needed to understand the contribution of this and other structural features to the compound's potential efficacy and selectivity.

In Vivo Efficacy and Pharmacokinetics: There is no information on the in vivo behavior of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in animal models of disease.

Proposed Future Research Directions for Expanding the Therapeutic Potential of this compound and its Derivatives

To address the identified knowledge gaps and to fully explore the therapeutic potential of this compound, a systematic and multi-pronged research approach is proposed.

Q & A

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodology : Use CRISPR-Cas9 knockout models to identify target genes. Spatial proteomics (e.g., APEX2 tagging) maps subcellular localization. Real-time metabolic flux analysis (Seahorse XF) links bioactivity to mitochondrial function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.